(3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride

chiral building block stereochemical purity diastereoselective synthesis

(3S,4R)-3-Methoxy-4-phenyl-pyrrolidine hydrochloride (CAS 1236862-42-2) is a chiral, enantiopure trans-3,4-disubstituted pyrrolidine derivative supplied as the hydrochloride salt. The compound possesses two defined stereogenic centers at C3 (S) and C4 (R), with the methoxy and phenyl substituents in a trans orientation, a motif structurally related to pharmacologically active trans-4-phenylpyrrolidine-3-carboxamide and trans-4-phenylpyrrolidin-3-ol scaffolds.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12106279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1CNCC1C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H
InChIKeySLYHTXMOVYNIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-3-Methoxy-4-phenyl-pyrrolidine Hydrochloride: Defined-Stereochemistry Chiral Pyrrolidine Building Block for Medicinal Chemistry Procurement


(3S,4R)-3-Methoxy-4-phenyl-pyrrolidine hydrochloride (CAS 1236862-42-2) is a chiral, enantiopure trans-3,4-disubstituted pyrrolidine derivative supplied as the hydrochloride salt. The compound possesses two defined stereogenic centers at C3 (S) and C4 (R), with the methoxy and phenyl substituents in a trans orientation, a motif structurally related to pharmacologically active trans-4-phenylpyrrolidine-3-carboxamide and trans-4-phenylpyrrolidin-3-ol scaffolds [1]. With a molecular formula of C11H16ClNO, a molecular weight of 213.70 g/mol, a computed LogP of approximately 2.52, and a topological polar surface area (tPSA) of 21.3 Ų, this compound is primarily supplied as a research-grade chiral intermediate and building block for the synthesis of more complex bioactive molecules [2].

Why Racemic, Cis-Diastereomeric, or Regioisomeric Pyrrolidine Analogs Cannot Substitute for (3S,4R)-3-Methoxy-4-phenyl-pyrrolidine Hydrochloride in Stereochemically Sensitive Applications


The (3S,4R) trans configuration of this compound is not a interchangeable feature. In the closely related trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R) diastereoisomer exhibited agonist activity at the human melanocortin-4 receptor (Ki = 1.0 nM, EC50 = 3.8 nM), whereas the (3R,4S) diastereoisomer functioned as an antagonist (Ki = 4.7 nM, IC50 = 64 nM), demonstrating that inversion of both stereocenters can produce a qualitatively different pharmacological profile [1]. Furthermore, regioisomeric analogs such as 3-(4-methoxyphenyl)pyrrolidine hydrochloride (CAS 91246-25-2) place the methoxy substituent on the phenyl ring rather than directly on the pyrrolidine scaffold, altering hydrogen-bonding geometry, conformational preferences, and metabolic vulnerability . The free base form (CAS 1823495-57-3) lacks the hydrochloride counterion, which affects aqueous solubility, hygroscopicity, and weighing accuracy—critical factors in reproducible synthetic and assay workflows .

Quantitative Head-to-Head Evidence: (3S,4R)-3-Methoxy-4-phenyl-pyrrolidine Hydrochloride Versus Its Closest Structural Analogs


Stereochemical Definition: Two Defined Stereocenters (3S,4R) Versus Racemic or Unspecified Trans Mixtures

The target compound (PubChem CID 60145947) is registered with exactly two defined atom stereocenters and zero undefined stereocenters, yielding a single, canonicalized enantiopure structure with SMILES CO[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl [1]. In contrast, the commercially available free base 3-methoxy-4-phenylpyrrolidine (CAS 1823495-57-3) is listed without specified stereochemistry, representing an undefined mixture of up to four possible stereoisomers (two enantiomeric pairs) . For procurement where stereochemical integrity governs downstream diastereoselectivity or biological target engagement—as established in the trans-4-phenylpyrrolidine-3-carboxamide melanocortin series where (3S,4R) and (3R,4S) isomers exhibit opposing functional activities [2]—the defined stereochemistry of the target compound eliminates the risk of variable isomeric composition between batches.

chiral building block stereochemical purity diastereoselective synthesis

Lipophilicity (LogP) and Hydrogen-Bonding Profile Compared to the 3-Hydroxy Analog

The target compound bears a methoxy group (-OCH3) at the pyrrolidine C3 position, with a computed LogP of approximately 2.52, a tPSA of 21.3 Ų, exactly 2 hydrogen bond donors (both from the protonated pyrrolidine NH2+), and 2 hydrogen bond acceptors [1]. The direct alcohol analog, (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride (CAS 1242166-68-2), replaces the -OCH3 with an -OH group, introducing an additional hydrogen bond donor (total of 3 HBD) and reducing lipophilicity (cLogP estimated < 1.5 for the free base) . This difference of ~1 log unit in lipophilicity and an additional HBD has material consequences: for CNS-targeted programs, the higher LogP and reduced HBD count of the target compound align more closely with optimal CNS drug-like property ranges (cLogP 2–5; HBD ≤ 3), whereas the alcohol analog trends toward peripheral restriction [2].

physicochemical properties drug-likeness CNS penetration LogP comparison

Purity Specifications: Vendor-Certified 95–98% Versus Unspecified or Lower-Purity Competing Batches

Multiple reputable vendors supply (3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride with certified minimum purity specifications: AKSci lists 95% minimum purity (Cat. 8306DP) ; Amadis Chemical offers 97% purity (Cat. A1042200) ; and Leyan provides 98% purity (Product No. 1566586) . These specifications are quantifiable procurement criteria. In contrast, several suppliers of the free base (CAS 1823495-57-3) or the regioisomeric analog 3-(4-methoxyphenyl)pyrrolidine hydrochloride (CAS 91246-25-2) do not report certified purity levels in publicly accessible datasheets, introducing sourcing uncertainty . For applications requiring stoichiometric precision—such as fragment-based library construction, parallel synthesis, or quantitative biochemical assays—the documented purity range provides a verifiable quality benchmark absent from less well-characterized alternatives.

purity specification quality control batch-to-batch consistency vendor comparison

Salt Form Integrity: Hydrochloride Salt Versus Free Base for Weighing Accuracy and Aqueous Solubility

The target compound is supplied as the hydrochloride salt (MW 213.70 g/mol), which is generally non-hygroscopic and exists as a crystalline solid suitable for accurate gravimetric handling . The free base analog (CAS 1237171-26-4, MW 177.24 g/mol) is commercially available but, as a secondary amine, is susceptible to gradual carbonate formation upon exposure to atmospheric CO2 and may exhibit lower aqueous solubility, complicating the preparation of reproducible stock solutions for biological assays . While no direct experimental solubility data were identified in the peer-reviewed literature for either form, the hydrochloride salt form is a well-established strategy for improving the handling characteristics of basic amine-containing building blocks in both medicinal chemistry and process chemistry workflows [1]. The molecular weight difference (213.70 vs. 177.24 g/mol) also means that equimolar substitution requires a 20.6% higher mass of the hydrochloride salt, a practical consideration for inventory management and reaction stoichiometry calculations.

salt form selection hydrochloride salt aqueous solubility weighing accuracy

Positional Selectivity: C3-Methoxy-C4-Phenyl Substitution Pattern Versus C3-(4-Methoxyphenyl) Regioisomers

The target compound carries the methoxy substituent directly on the pyrrolidine ring at C3 and the unsubstituted phenyl group at C4. This creates a distinct spatial and electronic environment compared to regioisomeric analogs such as 3-(4-methoxyphenyl)pyrrolidine hydrochloride (CAS 91246-25-2), where the methoxy group is appended to the para position of a phenyl ring that is itself attached to the pyrrolidine C3 . In the target compound, the methoxy oxygen is constrained within the pyrrolidine ring system and can act as a hydrogen bond acceptor in a geometrically defined orientation. In the regioisomer, the methoxy group is located on a freely rotating aryl ring, offering different conformational sampling and a distinct pharmacophoric footprint. While no direct comparative biological data exist for these specific compounds, the trans-4-phenylpyrrolidine-3-carboxamide SAR literature demonstrates that substituents at the pyrrolidine 3-position directly modulate receptor binding affinity and functional activity at melanocortin-4 receptors [1], underscoring the functional non-equivalence of pyrrolidine-ring versus aryl-ring substitution patterns.

regioisomer differentiation structure-activity relationship substitution pattern scaffold diversity

Highest-Confidence Procurement and Research Application Scenarios for (3S,4R)-3-Methoxy-4-phenyl-pyrrolidine Hydrochloride


Chiral Fragment Library Construction for Melanocortin-4 and Related GPCR Receptor Screening

The (3S,4R) trans configuration of this compound maps directly onto the stereochemical scaffold of the potent MC4R agonist 13b-1 (Ki = 1.0 nM, EC50 = 3.8 nM) described by Chen et al. [1]. As a fragment-sized building block (MW 213.7, 14 heavy atoms, 2 rotatable bonds), this compound is well-suited for fragment-based drug discovery (FBDD) campaigns targeting GPCRs where trans-4-phenylpyrrolidine stereochemistry is a critical determinant of agonist versus antagonist functional activity. The methoxy group provides a synthetic handle for further elaboration (e.g., O-demethylation to the alcohol, or use as a directing group in C–H functionalization).

Stereochemically Defined Intermediate for Orexin Receptor Agonist and CNS Penetrant Lead Optimization

Substituted pyrrolidine compounds bearing defined (3S,4R) stereochemistry have been claimed as orexin type 2 receptor agonists in patent literature (e.g., EP 3594202 A1, US 11,034,700) for the treatment of narcolepsy and related disorders [2]. The target compound, with a computed LogP of ~2.52, tPSA of 21.3 Ų, and only 2 hydrogen bond donors, falls within favorable physicochemical ranges for CNS penetration [3]. It can serve as a key chiral intermediate for introducing the 3-methoxy-4-phenylpyrrolidine motif into more advanced orexin receptor agonist candidates through N-functionalization or C–H activation chemistry.

Parallel Synthesis and MedChem SAR Exploration Requiring Batch-to-Batch Stereochemical Reproducibility

For medicinal chemistry laboratories conducting parallel synthesis of pyrrolidine-based compound libraries, the availability of this compound from multiple vendors at certified purity levels of 95–98% with fully defined (3S,4R) stereochemistry ensures that SAR interpretation is not confounded by variable isomeric composition. Unlike the stereochemically unspecified free base (CAS 1823495-57-3), the hydrochloride salt can be accurately weighed for stoichiometric reactions, and the amine can be liberated in situ by mild base treatment when the free amine is required for N-alkylation, N-acylation, or N-sulfonylation reactions.

Comparative Physicochemical Profiling in Drug Discovery Property Cascades

In drug discovery programs where lipophilic ligand efficiency (LLE) or CNS multiparameter optimization (MPO) scores are used to triage chemical series, the target compound offers a quantifiably distinct profile from its 3-hydroxy analog (ΔLogP ≈ +1.0; ΔHBD = -1) . This enables medicinal chemistry teams to systematically probe the contribution of C3-substituent polarity to permeability, metabolic stability, and off-target promiscuity. The methoxy group also serves as a metabolic probe: O-demethylation by cytochrome P450 enzymes can be monitored as a clearance mechanism, providing a built-in metabolic soft spot that can be blocked in later optimization cycles through deuteration or replacement with a bioisostere.

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